molecular formula C21H19NO3 B14366044 Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate CAS No. 93953-43-6

Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate

Cat. No.: B14366044
CAS No.: 93953-43-6
M. Wt: 333.4 g/mol
InChI Key: NTSUIPAPBSRPJJ-UHFFFAOYSA-N
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Description

Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group and a diphenyl-substituted oxazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,5-diphenyl-2-oxazolecarboxylic acid with methyl acrylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into oxazoline or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives.

Scientific Research Applications

Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s diphenyl groups may enhance its binding affinity to certain proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,5-diphenyloxazole: A similar compound with a methyl group instead of the pent-2-enoate moiety.

    4,5-Diphenyl-1,3-oxazole: Lacks the methyl ester group but shares the diphenyl-substituted oxazole ring.

    Honokiol derivatives: Compounds with similar oxazole structures used in antiviral research.

Uniqueness

Methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl ester group and a diphenyl-substituted oxazole ring makes it a versatile compound in various research applications.

Properties

CAS No.

93953-43-6

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 5-(4,5-diphenyl-1,3-oxazol-2-yl)pent-2-enoate

InChI

InChI=1S/C21H19NO3/c1-24-19(23)15-9-8-14-18-22-20(16-10-4-2-5-11-16)21(25-18)17-12-6-3-7-13-17/h2-7,9-13,15H,8,14H2,1H3

InChI Key

NTSUIPAPBSRPJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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